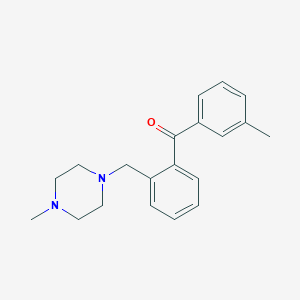

3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3’-Methyl-2-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C20H24N2O . Its IUPAC name is (3-methylphenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone . The compound has a molecular weight of 308.42 g/mol .

Molecular Structure Analysis

The InChI code for “3’-Methyl-2-(4-methylpiperazinomethyl) benzophenone” is 1S/C20H24N2O/c1-16-4-3-5-19(14-16)20(23)18-8-6-17(7-9-18)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Metabolism and Endocrine-Disrupting Activity

Benzophenone-3, a compound structurally related to 3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone, is widely used in sunscreens. A study by Watanabe et al. (2015) investigated its metabolism in rat and human liver microsomes, revealing metabolites with varying estrogenic and anti-androgenic activities. This research aids in understanding the potential endocrine-disrupting effects of similar compounds (Watanabe et al., 2015).

Transplacental Transfer

Krause et al. (2018) studied the presence of benzophenones, including BP-3, in pregnant women, amniotic fluid, and fetal blood. This study provides insights into the transfer of such chemicals through the placenta, indicating potential risks to fetal development (Krause et al., 2018).

Photocatalytic Degradation

Wang et al. (2019) investigated the degradation of Benzophenone-3, a UV filter, using photocatalysts. This study is important for environmental applications, particularly in water treatment and pollution reduction (Wang et al., 2019).

Biodegradation by Bacteria

Jin et al. (2019) isolated a bacterium capable of degrading Benzophenone-3. This research contributes to the development of bioremediation strategies for environmental pollutants (Jin et al., 2019).

Chemical Oxidation for Removal

Cao et al. (2021) explored the oxidation of Benzophenone-3 using potassium permanganate. The study is crucial for understanding chemical methods to remove such compounds from water sources (Cao et al., 2021).

Photodegradation and Toxicity Assessment

Zúñiga-Benítez et al. (2016) focused on the photocatalytic degradation of Benzophenone-3, evaluating its impact on water toxicity. This research is significant for assessing the environmental impact of UV filters (Zúñiga-Benítez et al., 2016).

Ecological Risks and Human Exposure

Kim and Choi (2014) provided a comprehensive review of the ecological risks and human exposure to Benzophenone-3. This study is pivotal in understanding the broader implications of these compounds in ecosystems and human health (Kim & Choi, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

(3-methylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-6-5-8-17(14-16)20(23)19-9-4-3-7-18(19)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUPBNIAFRKWMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643857 |

Source

|

| Record name | (3-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898782-72-4 |

Source

|

| Record name | Methanone, (3-methylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1360395.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1360396.png)